2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid
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Overview
Description
2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with isopropyl groups and an amino group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di(propan-2-yl)aniline and oxalyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: Oxalyl chloride is added dropwise to a solution of 2,6-di(propan-2-yl)aniline in dichloromethane at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of safer solvents and reagents, as well as optimization of reaction conditions, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Scientific Research Applications
2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-hydroxyacetic acid
- 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-thioacetic acid
- 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetamide
Uniqueness
2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxoacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
2-[2,6-di(propan-2-yl)anilino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-8(2)10-6-5-7-11(9(3)4)12(10)15-13(16)14(17)18/h5-9H,1-4H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXGNXUMNTBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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